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Cat. No.: B1684670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Prinomastat's performance in combination

with chemotherapy, supported by experimental data. Prinomastat (AG-3340) is a selective

inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, -3, -9, -13, and

-14.[1][2] These enzymes are crucial for the degradation of the extracellular matrix, a key

process in tumor growth, invasion, angiogenesis, and metastasis.[3][4] The rationale behind

combining Prinomastat with cytotoxic chemotherapy lies in its potential to inhibit these

processes, thereby enhancing the anti-tumor effects of conventional cancer treatments.

Quantitative Data Summary
The efficacy of Prinomastat in combination therapy has been evaluated in both preclinical and

clinical settings. Below is a summary of key quantitative data from notable studies.

Preclinical Efficacy: Prinomastat and Carboplatin in an
Orthotopic Lung Cancer Model
A study utilizing a well-established NCI-H460 orthotopic lung cancer model in animals

demonstrated that the combination of Prinomastat with a low dose of carboplatin significantly

enhanced survival compared to control animals or those treated with carboplatin alone.[5] As a

single agent, Prinomastat was found to significantly reduce the incidence of kidney

metastasis.[5]
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Treatment
Group

Median
Survival
(Days)

p-value vs.
Control

p-value vs.
Carboplatin
Alone

Reference

Control Not Reported - - [5]

Prinomastat

Alone

No significant

enhancement
>0.05 - [5]

Carboplatin (Low

Dose)
Not Reported - - [5]

Prinomastat +

Carboplatin (Low

Dose)

Significantly

enhanced
<0.05 <0.05 [5]

Clinical Efficacy: Phase III Trial of Prinomastat with
Gemcitabine and Cisplatin in Non-Small-Cell Lung
Cancer (NSCLC)
A phase III clinical trial was conducted to assess the effect of Prinomastat on the survival of

patients with advanced non-small-cell lung cancer (NSCLC) when administered with

gemcitabine-cisplatin chemotherapy.[3] The study, however, was closed early due to a lack of

efficacy observed in an interim analysis and another phase III trial.[3] The results showed no

significant improvement in overall survival, progression-free survival, or overall response rates

for patients receiving Prinomastat compared to the placebo group.[3][6]
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Outcome
Measure

Prinomastat +
Gemcitabine/C
isplatin
(n=181)

Placebo +
Gemcitabine/C
isplatin
(n=181)

p-value Reference

Median Overall

Survival
11.5 months 10.8 months 0.82 [3]

1-Year Survival

Rate
43% 38% 0.45 [3]

Median

Progression-Free

Survival

6.1 months 5.5 months 0.11 [3]

Overall

Response Rate
27% 26% 0.81 [3]

Toxicity Profile
In the phase III NSCLC trial, the primary toxicities associated with Prinomastat were arthralgia,

stiffness, and joint swelling.[3] Treatment interruption was required in 38% of patients receiving

Prinomastat compared to 12% of patients in the placebo group.[3]

Experimental Protocols
Preclinical Orthotopic Lung Cancer Model

Animal Model: A well-established NCI-H460 orthotopic lung cancer model was used, which is

known for its predictable patterns of regional and systemic metastasis.[5]

Tumor Implantation: NCI-H460 human NSCLC cells were implanted into the lungs of the

animals.

Treatment Initiation: Treatment with Prinomastat and carboplatin (at two different dose

levels) commenced when the primary lung tumor reached a size of approximately 200-300

mg, at which point there was no gross or microscopic evidence of metastases.[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://publications.ersnet.org/content/erj/52/6/1801100
https://publications.ersnet.org/content/erj/52/6/1801100
https://publications.ersnet.org/content/erj/52/6/1801100
https://publications.ersnet.org/content/erj/52/6/1801100
https://www.benchchem.com/product/b1684670?utm_src=pdf-body
https://publications.ersnet.org/content/erj/52/6/1801100
https://www.benchchem.com/product/b1684670?utm_src=pdf-body
https://publications.ersnet.org/content/erj/52/6/1801100
https://www.researchgate.net/publication/8049831_Phase_III_Study_of_Matrix_Metalloproteinase_Inhibitor_Prinomastat_in_Non-Small-Cell_Lung_Cancer
https://www.benchchem.com/product/b1684670?utm_src=pdf-body
https://www.researchgate.net/publication/8049831_Phase_III_Study_of_Matrix_Metalloproteinase_Inhibitor_Prinomastat_in_Non-Small-Cell_Lung_Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Administration: Specific dosages and administration schedules for Prinomastat and

carboplatin were implemented, though the exact details are not specified in the abstract.[5]

Efficacy Evaluation: The primary endpoints were survival and the incidence of metastasis to

various organs. Microvessel counts in tumors were also assessed.[5]

Phase III Clinical Trial in NSCLC
Patient Population: The study enrolled chemotherapy-naive patients with advanced NSCLC

(Stage IIIB with T4 primary tumor, Stage IV, or recurrent disease).[3]

Randomization: A total of 362 patients were randomized to receive either Prinomastat or a

placebo.[3]

Treatment Regimen:

Prinomastat Group: Prinomastat 15 mg was administered orally twice daily,

continuously.[3] This was given in combination with gemcitabine (1,250 mg/m²) on days 1

and 8, and cisplatin (75 mg/m²) on day 1 of a 21-day cycle, for up to six cycles.[3]

Placebo Group: A placebo was given orally twice daily, continuously, in combination with

the same gemcitabine and cisplatin regimen.[3]

Efficacy Evaluation: The primary endpoint was overall survival. Secondary endpoints

included time to progression and overall response rate.[3]

Visualizations
Prinomastat's Proposed Mechanism of Action in
Combination Therapy
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Caption: Proposed mechanism of Prinomastat in combination with chemotherapy.

Experimental Workflow for the Preclinical Orthotopic
Lung Cancer Model
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Caption: Workflow of the preclinical study on Prinomastat and carboplatin.
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Caption: Role of MMP-2/9 in angiogenesis and metastasis and inhibition by Prinomastat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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